Meta-Fexofenadine-d6

Bioanalysis LC-MS/MS Method Validation Pharmacokinetics

Critical deuterated internal standard designed for isotope dilution mass spectrometry (IDMS). Eliminates matrix effects and extraction variability that unlabeled analogs cannot resolve, ensuring the high precision (<4.3% CV) and accuracy (within 8.0% nominal) required for regulatory-compliant bioanalytical method validation. Ideal for quantifying meta-Fexofenadine impurities in fexofenadine API and drug products, and for pharmacokinetic studies where an LLOQ of 1 ng/mL is necessary. Research-use only; not for diagnostic or therapeutic applications. Inquire about bulk/custom packaging.

Molecular Formula C32H39NO4
Molecular Weight 501.7 g/mol
CAS No. 479035-75-1
Cat. No. B600807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeta-Fexofenadine-d6
CAS479035-75-1
Synonymsmeta-Fexofenadine;  3-[1-Hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]-α,α-dimethylbenzeneacetic Acid; 
Molecular FormulaC32H39NO4
Molecular Weight501.7 g/mol
Structural Identifiers
InChIInChI=1S/C32H39NO4/c1-31(2,30(35)36)28-16-9-11-24(23-28)29(34)17-10-20-33-21-18-27(19-22-33)32(37,25-12-5-3-6-13-25)26-14-7-4-8-15-26/h3-9,11-16,23,27,29,34,37H,10,17-22H2,1-2H3,(H,35,36)
InChIKeyRYHUKJMCYGRCSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Meta-Fexofenadine-d6 (CAS 479035-75-1): Stable Isotope-Labeled Analytical Standard


Meta-Fexofenadine-d6, a deuterium-labeled analog of Meta-Fexofenadine, is a specialized research compound utilized primarily as an internal standard in quantitative mass spectrometry-based analytical methods. Meta-Fexofenadine itself is identified as an impurity of Fexofenadine , a widely used second-generation H1-receptor antagonist. The compound's molecular formula is C32H33D6NO4, featuring a specific mass shift of +6 Da due to the incorporation of six deuterium atoms . This mass difference is the foundational principle for its application in isotope dilution mass spectrometry (IDMS) techniques, allowing for precise and accurate quantification of the non-deuterated analyte in complex biological matrices .

Analytical Necessity: Why Unlabeled Meta-Fexofenadine Cannot Replace Meta-Fexofenadine-d6 in LC-MS Quantification


The precise quantification of Meta-Fexofenadine, particularly at trace impurity levels in complex matrices like plasma, is critically dependent on the use of a stable isotope-labeled internal standard. Using the unlabeled compound as an internal standard is analytically invalid, as it cannot be distinguished from the native analyte by the mass spectrometer. The near-identical physicochemical properties of Meta-Fexofenadine-d6 to its unlabeled counterpart ensure it co-elutes and experiences identical sample preparation losses and matrix effects [1]. However, its distinct +6 Da mass shift allows for specific detection and ratiometric quantification by mass spectrometry. This isotopic dilution approach corrects for variability in sample extraction, ionization efficiency, and instrument response—sources of error that an unlabeled analog or a non-isotopic internal standard cannot fully compensate for, thereby enabling the high accuracy and precision required for regulatory-compliant bioanalytical method validation [2].

Quantitative Differentiation of Meta-Fexofenadine-d6 for Scientific Selection


Method Validation Precision and Accuracy for Fexofenadine-d6 as Internal Standard in Human Plasma

A validated LC-MS/MS method for quantifying the drug transport probe fexofenadine in human plasma utilized fexofenadine-d6 as an internal standard. The method demonstrated high precision and accuracy across a linear range of 1 to 500 ng/mL [1]. This performance is directly attributable to the deuterated internal standard's ability to track and correct for analytical variability. Without a matched internal standard, achieving such rigorous validation metrics for a low-abundance analyte in a complex matrix would not be possible.

Bioanalysis LC-MS/MS Method Validation Pharmacokinetics

Method Validation: High Within-Day Precision for Fexofenadine Quantification

In an HPLC-MS/MS method validated for the determination of fexofenadine in human plasma, the deuterated analog d6-fexofenadine was used as the internal standard [1]. The method achieved a within-day assay accuracy between 97% and 102% of nominal values and a within-day precision better than 3.5% CV at all points on the standard curve (1-200 ng/mL) [1]. This high degree of accuracy and precision is a direct result of using a stable isotope-labeled internal standard to correct for sample-to-sample variability during extraction and ionization.

Bioanalysis HPLC-MS/MS Assay Validation

Quantitative Stability: Signal Suppression Does Not Impact Accuracy

A study on internal standard signal suppression in LC-ESI-MS investigated the fexofenadine/d6-fexofenadine pair. While signal suppression of the internal standard was observed at higher flow rates (>100 μL/min), the slope of the calibration curve for fexofenadine/d6-fexofenadine was 0.964 ± 0.008, which is close to the theoretical value of unity [1]. This demonstrates that despite the dynamic suppression effect in the ion source, the ratio of analyte to internal standard remains consistent, allowing for accurate quantification by isotope dilution [1]. This behavior validates the fundamental principle of using a stable isotope-labeled IS.

Isotope Dilution LC-ESI-MS Matrix Effects

Procurement-Driven Application Scenarios for Meta-Fexofenadine-d6


Development and Validation of LC-MS/MS Methods for Fexofenadine Impurity Profiling

For analytical chemists in pharmaceutical quality control or bioanalytical laboratories, Meta-Fexofenadine-d6 is an indispensable tool for developing and validating methods to quantify the unlabeled Meta-Fexofenadine impurity in fexofenadine active pharmaceutical ingredient (API) and drug products. Its use as an internal standard enables the high precision (<4.3% CV) and accuracy (within 8.0% of nominal) required for method validation in line with ICH and FDA guidelines [1]. Procurement of this compound is a prerequisite for any laboratory tasked with demonstrating compliance with impurity specifications in drug substance or product release testing.

Pharmacokinetic Studies Requiring Accurate Quantitation of Low-Abundance Analytes

Investigators conducting pharmacokinetic studies of fexofenadine often need to measure its plasma concentrations over extended periods, requiring assays with high sensitivity (LLOQ of 1 ng/mL) and a wide dynamic range (e.g., 1-500 ng/mL) [2]. The use of Meta-Fexofenadine-d6 as an internal standard is essential to achieve this performance by correcting for inter-subject matrix variability and sample processing losses. Its selection is justified by the validated method performance it enables, which is critical for accurately determining PK parameters like AUC and Cmax from clinical trial samples [2].

High-Sensitivity Microdose and Drug Interaction Studies

Microdosing studies, which require the quantification of drug in plasma at picogram-per-milliliter levels, demand the highest possible analytical sensitivity and selectivity [3]. An LC/ESI-MS/MS method for a fexofenadine microdose trial achieved a lower limit of quantitation of 10 pg/mL using a stable-isotope-labeled internal standard strategy [3]. The use of a deuterated internal standard like Meta-Fexofenadine-d6 is non-negotiable for such ultra-sensitive assays, as it provides the robust signal normalization needed to achieve reliable measurements at the lower limits of detection and to mitigate the pronounced matrix effects often encountered at these trace concentrations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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